Physicochemical Profiling and Analytical Characterization of 2-[Ethyl(methyl)amino]butanoic Acid
Physicochemical Profiling and Analytical Characterization of 2-[Ethyl(methyl)amino]butanoic Acid
Executive Summary & Strategic Relevance
In the landscape of modern peptidomimetics and small-molecule drug discovery, the incorporation of unnatural, sterically hindered amino acids is a primary strategy for overcoming proteolytic degradation and modulating membrane permeability. 2-[Ethyl(methyl)amino]butanoic acid (EMABA) (CAS: 1214699-59-8) represents a highly specialized building block[1].
Structurally derived from
Structural & Physicochemical Fundamentals
To rationally design workflows involving EMABA, one must first understand the causality behind its ionization and partitioning behavior.
The Solvation-Steric Paradox of the Tertiary Amine
While alkyl groups are inductively electron-donating (which theoretically increases basicity), the bulky
Data Presentation
The following table summarizes the core physicochemical parameters of EMABA, critical for downstream chromatographic and synthetic planning.
Table 1: Physicochemical & Structural Properties of EMABA
| Parameter | Value / Description | Mechanistic Implication |
| Chemical Name | 2-[Ethyl(methyl)amino]butanoic acid | |
| CAS Number | 1214699-59-8 | Unique registry identifier[1]. |
| Molecular Formula | C₇H₁₅NO₂ | Contributes to high lipophilic surface area. |
| Molecular Weight | 145.20 g/mol | Verified by MS during analytical QC. |
| Amine Classification | Tertiary Amine | Cannot form internal peptide bonds ; acts as an N-terminal cap. |
| Estimated | ~2.1 | Deprotonated at physiological pH. |
| Estimated | ~8.9 | Protonated at physiological pH; exists as a zwitterion. |
| Isoelectric Point (pI) | ~5.5 | Minimum aqueous solubility point; critical for extraction. |
| LogP (Neutral Form) | ~1.2 | Enhances membrane permeability when used as a peptide cap. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. Below are the definitive methodologies for characterizing and utilizing EMABA.
Protocol 1: Self-Validating Potentiometric Titration for Determination
Potentiometric titration remains the gold standard for determining the ionization constants of amino acids ()[2].
Causality of Design: Amino acids with hydrophobic side chains can undergo micro-precipitation near their isoelectric point. We employ a forward-and-back-titration method. If the forward and backward titration curves do not perfectly overlap (hysteresis), it indicates irreversible phase separation or sensor fouling, invalidating the data.
Step-by-Step Methodology:
-
Calibration: Calibrate a glass-membrane pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 10.0 mg of EMABA in 50 mL of 0.1 M KCl (to maintain a constant ionic strength, ensuring activity coefficients remain stable).
-
Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl. This fully protonates both the carboxylate and the tertiary amine.
-
Forward Titration: Incrementally add standardized 0.1 M NaOH in 0.05 mL steps under constant nitrogen sparging (to exclude atmospheric CO₂). Record pH after equilibrium is reached (
pH < 0.005 per minute). Continue until pH 11.5. -
Back-Titration (Validation): Immediately reverse the process using 0.1 M HCl back to pH 1.5.
-
Data Analysis: Plot the first derivative of the titration curve (
pH/ V). The half-equivalence points correspond to and . Overlay the forward and backward curves; a deviation of < 0.05 pH units validates the system.
Protocol 2: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)
Because EMABA is a highly hindered tertiary amino acid, standard coupling reagents (like HBTU or DIC) will fail. The steric bulk of the
Causality of Design: We must use COMU (a uronium salt based on Oxyma) combined with Microwave Irradiation . COMU forms a highly reactive, less sterically demanding O-acylisourea intermediate. Microwave heating provides direct dielectric energy to the solvent, overcoming the massive enthalpic activation barrier caused by the
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide (bearing a free primary N-terminus) in anhydrous DMF for 20 minutes.
-
Activation: In a separate vial, dissolve 4.0 equivalents of EMABA and 4.0 equivalents of COMU in DMF. Add 8.0 equivalents of
-Diisopropylethylamine (DIPEA). Stir for exactly 3 minutes to allow the active ester to form. -
Coupling: Transfer the activated EMABA solution to the resin.
-
Microwave Assistance: Subject the reaction vessel to microwave irradiation (75 °C, 25 W) for 15 minutes. Caution: Do not exceed 75 °C to prevent premature cleavage or epimerization.
-
Washing: Drain the reactor and wash the resin sequentially with DMF (3x) and DCM (3x).
-
Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow resin indicates successful capping (no free primary amines remain). A blue resin dictates an immediate double-coupling using fresh reagents.
Workflow Visualization
The following diagram illustrates the logical flow and self-validating decision nodes of the EMABA SPPS capping protocol.
Fig 1: SPPS workflow for N-terminal capping with EMABA, featuring self-validating decision nodes.
References
-
Belsito, E. L., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis". The Journal of Organic Chemistry, ACS Publications (2005). URL:[Link]
-
Albericio, F., et al. "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides". Antibiotics, MDPI (2023). URL:[Link]
-
Pedersen, S. L., et al. "Chapter 5: Microwave-assisted Peptide Synthesis". RSC Books (2015). URL:[Link]
